1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with a molecular weight of 225.67 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Another method involves the reaction of methyl 1-(3-chlorophenyl)pyrrolidine-3-carboxylate with sodium hydroxide in methanol .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid: Scientific Research Applications
Anticancer Research: Pyrrolidine derivatives have been synthesized and evaluated for their anticancer potential. For instance, pyrrolidine thiosemicarbazone hybrids have been tested against various cancer cell lines, including lung cancer, ovarian carcinoma, and colon cancer, to study their efficacy and the mechanism of cell death .
Drug Discovery: The pyrrolidine scaffold is a common feature in drug discovery due to its versatility. It has been used in the design of new molecules with potent activity towards specific targets like RORγt, a nuclear receptor involved in the regulation of immune responses .
Medicinal Chemistry: The unique structure of 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid makes it significant in medicinal chemistry. It can be utilized in the synthesis of various drugs due to its potential biological activity.
Chemical Synthesis: This compound can be a key intermediate in the synthesis of more complex chemical entities. Its carboxylic acid group makes it a versatile building block for various synthetic pathways.
Biological Studies: Pyrrolidine derivatives are often used in biological studies to understand the interaction between small molecules and biological targets, which can lead to the development of new therapeutic agents .
Pharmacological Research: The pharmacological properties of pyrrolidine derivatives, including 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid, are an area of interest. Researchers study these compounds for their potential effects on various biological pathways .
Toxicology Studies: Understanding the toxicological profile of chemical compounds is crucial. Pyrrolidine derivatives can be used to assess toxicity levels and safety profiles for potential therapeutic use .
Frontiers - Recent insights about pyrrolidine core skeletons Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Therapeutics Buy 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | 933719-76-7
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that both indole and pyrrolidine derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been shown to interact with their targets in a variety of ways . For instance, the spatial orientation of substituents and the different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Pharmacokinetics
It’s worth noting that the introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
For example, certain indole derivatives have demonstrated inhibitory activity against influenza A .
Action Environment
It’s worth noting that the biological profile of similar compounds, such as pyrrolidine derivatives, can be influenced by the different stereoisomers and the spatial orientation of substituents .
properties
IUPAC Name |
1-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKQMHHJOMXSMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679690 | |
Record name | 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
933719-76-7 | |
Record name | 1-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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